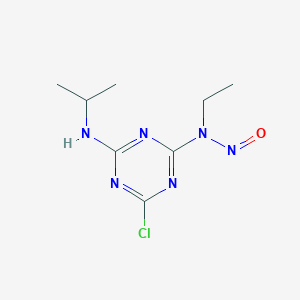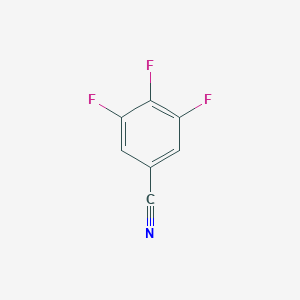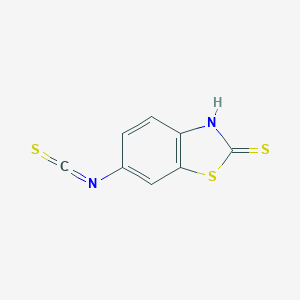
tert-Butyl 5-bromoindoline-1-carboxylate
Vue d'ensemble
Description
Protected 5-Bromoindoline. A brominated indoline derivative and a product of biocatalyzed halogenation of nucleobase analogs. 5-Bromoindoline is used in the synthetic preparation of biologically active compounds such as selective human β3 adrenergic receptor agonists.
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
tert-Butyl 5-bromoindoline-1-carboxylate : est un intermédiaire précieux dans la synthèse de divers composés hétérocycliques. Son groupement bromo et son amine protégée permettent des réactions polyvalentes, telles que le couplage de Suzuki, pour créer des dérivés complexes de l'indole. Ces dérivés sont essentiels dans la recherche pharmaceutique, en particulier dans le développement de médicaments ayant des propriétés anticancéreuses, antivirales et anti-inflammatoires potentielles .
Réactions catalysées au palladium
Ce composé est fréquemment utilisé dans les réactions de couplage croisé catalysées au palladium. La présence du groupement bromo en fait un excellent candidat pour des réactions comme la réaction de Heck, qui peut conduire à la formation de liaisons carbone-carbone, une étape fondamentale dans la construction de molécules organiques complexes .
Synthèse modulaire de l'indole
Les chercheurs utilisent 1-BOC-5-bromoindoline dans des stratégies de synthèse modulaire de l'indole. Cette approche est bénéfique pour créer des banques de composés à base d'indole, qui sont des échafaudages courants dans les programmes de découverte de médicaments. Le groupement tert-butyle sert de groupe protecteur, qui peut être éliminé dans des conditions acides une fois que les modifications souhaitées ont été apportées au noyau indole .
Préparation d'amines arylalkyles
Le composé est également un réactif dans la préparation d'amines arylalkyles via des réactions d'alkylation. Ces amines sont importantes dans la synthèse de molécules biologiquement actives et peuvent être utilisées pour produire des composés ayant une activité SNC ou comme intermédiaires dans la synthèse de colorants et de pigments .
Inhibiteurs de la dipeptidyl peptidase
1-BOC-5-bromoindoline : sert d'intermédiaire dans la synthèse d'inhibiteurs de la dipeptidyl peptidase 8/9 (DPP8/9). Ces enzymes sont des cibles thérapeutiques pour le traitement du diabète de type 2 et de l'obésité, ce qui rend le composé important dans la recherche en chimie médicinale .
Activités antistaphylocoques
Le composé a été utilisé dans la synthèse d'isothiazoloquinolones, qui présentent des activités antistaphylocoques améliorées contre les souches multirésistantes. Cette application est particulièrement pertinente dans le contexte de la résistance croissante aux antibiotiques, soulignant l'importance du This compound dans le développement de nouveaux agents antibactériens .
Orientations Futures
Mécanisme D'action
Mode of Action
It’s known that the compound can undergo sonogashira coupling reaction with n,n-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .
Biochemical Pathways
Tert-Butyl 5-bromoindoline-1-carboxylate is formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .
Result of Action
The compound’s ability to undergo sonogashira coupling reaction suggests it may have potential applications in organic synthesis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
It is known that it can interact with various enzymes and proteins during its synthesis . The nature of these interactions is likely dependent on the specific conditions of the reaction, including the presence of other molecules and environmental factors.
Molecular Mechanism
It is known to undergo a Sonogashira coupling reaction, which could potentially influence its interactions with biomolecules
Propriétés
IUPAC Name |
tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCVSZYBRMGQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619065 | |
| Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261732-38-1 | |
| Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261732-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

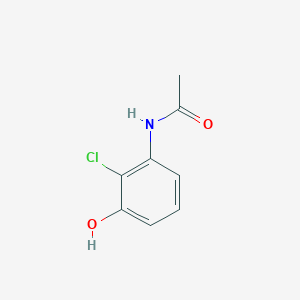
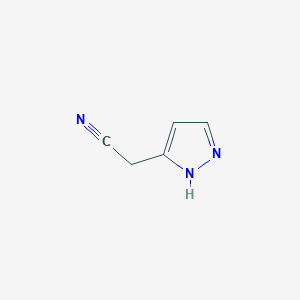
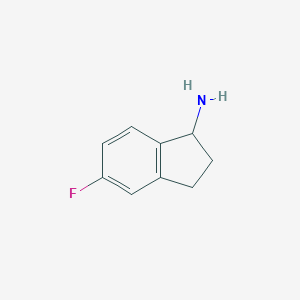
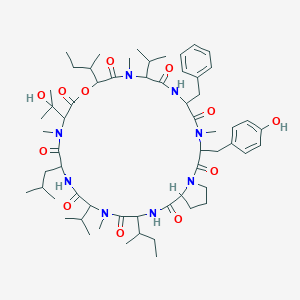



![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
